molecular formula C22H26BF2N3O2S2 B13719000 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy

8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy

Cat. No.: B13719000
M. Wt: 477.4 g/mol
InChI Key: KMZRIAVXLIWCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

There is limited information on the industrial production methods of 8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy.

Chemical Reactions Analysis

Types of Reactions

8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can break the disulfide bonds formed.

    Substitution: The aminoethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reactants involved.

Major Products Formed

The major products formed from these reactions include mixed disulfides when reacting with thiols . The specific products depend on the nature of the reactants and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    8-[4-(Aminomethyl)phenyl] Bodipy: Similar in structure but lacks the methanethiosulfonyl group.

    8-[4-(Methanethiosulfonyl)phenyl] Bodipy: Similar but lacks the aminoethyl group.

Uniqueness

8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy is unique due to its specific reactivity with thiols, which allows it to form mixed disulfides and probe the structures of receptor channels . This makes it a valuable tool in proteomics research and the study of protein interactions.

Properties

Molecular Formula

C22H26BF2N3O2S2

Molecular Weight

477.4 g/mol

IUPAC Name

4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-(2-methylsulfonylsulfanylethyl)aniline

InChI

InChI=1S/C22H26BF2N3O2S2/c1-14-12-16(3)27-21(14)20(22-15(2)13-17(4)28(22)23(27,24)25)18-6-8-19(9-7-18)26-10-11-31-32(5,29)30/h6-9,12-13,26H,10-11H2,1-5H3

InChI Key

KMZRIAVXLIWCSW-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)NCCSS(=O)(=O)C)C)C)(F)F

Origin of Product

United States

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